N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 6-methylbenzothiazole moiety and a pyridin-3-ylmethyl group. The compound’s design leverages the benzothiazole and pyridine rings for enhanced binding affinity, while the benzodioxine scaffold contributes to metabolic stability .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-15-8-9-17-21(11-15)30-23(25-17)26(13-16-5-4-10-24-12-16)22(27)20-14-28-18-6-2-3-7-19(18)29-20/h2-12,20H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYKGYLFLBDUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
The dihydrobenzodioxine core is synthesized via acid-catalyzed cyclization of 2-(2-hydroxyethoxy)benzoic acid (Figure 1). A representative protocol involves:
- Dissolving 2-(2-hydroxyethoxy)benzoic acid in toluene with a catalytic amount of p-toluenesulfonic acid.
- Refluxing at 110°C for 12 hours to facilitate cyclodehydration.
- Purification via recrystallization from ethanol/water (yield: 68–72%).
Analytical Data :
Synthesis of N-(6-Methyl-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Amine
This secondary amine is prepared through a two-step alkylation-reduction sequence :
Key Challenges :
- Competing over-alkylation to form tertiary amines.
- Mitigation: Use of stoichiometric aldehyde and controlled pH.
Amide Bond Formation Strategies
Coupling of Dihydrobenzodioxine-Carboxylic Acid with Secondary Amine
The final step employs carbodiimide-mediated coupling :
- Activate 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
- Add N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)amine and stir at 25°C for 18 hours.
- Isolate the product via extraction (ethyl acetate) and purify by silica gel chromatography (yield: 65–70%).
Optimization Insights :
- Coupling Agents : HATU outperforms EDCl in yield (75% vs. 65%) but increases cost.
- Solvents : DMF enhances solubility compared to THF or dichloromethane.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Alternative Approaches
Competing Side Reactions
Scalability Limitations
- Low yields in dihydrobenzodioxine cyclization.
Alternative : Microwave-assisted synthesis reduces reaction time to 2 hours (yield: 78%).
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzothiazole or dioxine rings.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like benzothiazole and pyridine.
Medicine
In medicine, it might be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
Industrially, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Enzyme Inhibition
Key structural analogs include:
Compound 22 (from ): A 1,4-benzodioxine derivative with fused 1,3,4-thiadiazole rings and di-hydroxy substitutions at positions 2,3 of the aryl ring.
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (from ): Differs in the carboxamide position (6 vs. 2) and substituent (methoxy vs. methyl on benzothiazole).
Structural Insights :
- Electron-Donating vs. Hydrophobic Groups : The 6-methyl group on the target compound’s benzothiazole may enhance lipophilicity and membrane permeability compared to the 6-methoxy analog’s polar methoxy group .
- Substituent Position : Compound 22’s di-hydroxy substitutions at positions 2,3 significantly enhance α-glucosidase inhibition, suggesting that polar groups on the aryl ring improve enzyme binding . The target compound’s pyridinylmethyl group may similarly engage in π-π stacking or hydrogen bonding with enzyme active sites.
Molecular Docking and Binding Interactions
Studies on analogs (e.g., Compound 22) reveal that hydroxyl groups form hydrogen bonds with α-glucosidase residues (e.g., Asp349 and Arg439), while aromatic systems participate in hydrophobic interactions . For the target compound, the benzothiazole and pyridine rings may mimic these interactions, with the methyl group optimizing steric fit. However, the absence of polar substituents (e.g., -OH) could reduce potency compared to Compound 22 .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
It contains key functional groups that contribute to its biological activity, including a benzothiazole moiety and a benzodioxine structure. These features are known to influence the interaction of the compound with various biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases and enzymes involved in signaling pathways. For instance, studies have shown that related compounds can inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in cellular stress responses and inflammation .
Table 1: Biological Activity Summary
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| JNK Inhibition | JNK Kinase | 0.4 | Significant reduction in activity |
| Anti-inflammatory effects | Cytokine production | 5.0 | Decreased cytokine release |
| Neuroprotective effects | Neuronal apoptosis | 1.5 | Reduced neuronal cell death |
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in mouse models. For example, administration of the compound led to a statistically significant reduction in blood glucose levels in models of insulin resistance. This suggests potential applications in treating metabolic disorders such as type 2 diabetes .
Case Study Example
A notable case study involved the administration of the compound in a model of Alzheimer's disease. The results indicated that the compound not only improved cognitive function but also reduced amyloid plaque formation, a hallmark of Alzheimer's pathology. The mechanism was attributed to the inhibition of inflammatory pathways mediated by JNK .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzothiazole and benzodioxine moieties have been explored to enhance potency and selectivity against specific targets. For instance, altering substituents on the pyridine ring has shown promising results in increasing inhibitory activity against JNK while minimizing off-target effects .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including coupling of the benzothiazole and pyridinylmethyl moieties to the dihydrobenzodioxine carboxamide core. Key steps require controlled conditions (e.g., solvent choice, temperature) to avoid side reactions. Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity and purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
High-resolution NMR (¹H/¹³C) is critical for verifying the connectivity of the benzothiazole, pyridinylmethyl, and dihydrobenzodioxine groups. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹), while LC-MS or HRMS ensures molecular weight accuracy. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
Initial screening often includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay) using cancer cell lines. Binding affinity to receptors (e.g., GPCRs) is measured via fluorescence polarization or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?
Systematic variation of solvents (e.g., DMF vs. THF), temperatures (reflux vs. room temperature), and catalysts (e.g., Pd-based for coupling reactions) is essential. Design of Experiments (DoE) methodologies can statistically identify optimal parameters. Reaction progress is monitored via TLC or in situ FTIR to detect intermediates and by-products early .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell line variability). Meta-analyses comparing IC₅₀ values under standardized protocols are recommended. Orthogonal assays (e.g., cellular vs. cell-free systems) and molecular docking studies can validate target engagement .
Q. How does the compound’s molecular conformation influence its interaction with biological targets?
Q. What computational approaches predict its pharmacokinetic properties?
ADME parameters (e.g., logP, bioavailability) are modeled using software like Schrödinger’s QikProp or SwissADME. These predictions are validated experimentally via hepatic microsome stability assays and Caco-2 permeability studies .
Q. How are structure-activity relationships (SAR) established despite structural complexity?
Fragment-based drug design (FBDD) isolates contributions of individual moieties (e.g., pyridinylmethyl vs. benzothiazole). Parallel synthesis of analogs with systematic substitutions (e.g., halogenation at the benzothiazole 6-position) identifies critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
